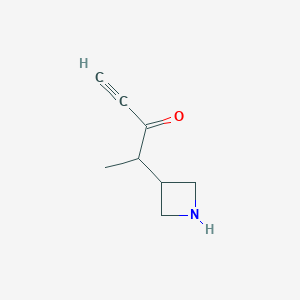

4-(Azetidin-3-yl)pent-1-yn-3-one

Descripción

4-(Azetidin-3-yl)pent-1-yn-3-one is a structurally unique compound featuring a four-membered azetidine ring fused to a pentynyl ketone moiety. The azetidine core confers conformational rigidity, while the pent-1-yn-3-one group introduces reactive alkyne and ketone functionalities. Insights must be inferred from structurally related azetidinone derivatives and analogous alkyne-containing compounds.

Propiedades

Fórmula molecular |

C8H11NO |

|---|---|

Peso molecular |

137.18 g/mol |

Nombre IUPAC |

4-(azetidin-3-yl)pent-1-yn-3-one |

InChI |

InChI=1S/C8H11NO/c1-3-8(10)6(2)7-4-9-5-7/h1,6-7,9H,4-5H2,2H3 |

Clave InChI |

LFIHJNDUVARXHB-UHFFFAOYSA-N |

SMILES canónico |

CC(C1CNC1)C(=O)C#C |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method involves the use of (N-Boc-azetidin-3-ylidene)acetate as a starting material, which is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound .

Industrial Production Methods

While specific industrial production methods for 4-(Azetidin-3-yl)pent-1-yn-3-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, industrial production would require stringent quality control measures, including NMR, HPLC, and LC-MS analyses .

Análisis De Reacciones Químicas

Types of Reactions

4-(Azetidin-3-yl)pent-1-yn-3-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the alkyne moiety to an alkene or alkane.

Substitution: The azetidine ring can participate in substitution reactions, where one of its hydrogen atoms is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or hydrogen gas for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkenes or alkanes. Substitution reactions can introduce various functional groups, such as alkyl, acyl, or aryl groups, onto the azetidine ring.

Aplicaciones Científicas De Investigación

4-(Azetidin-3-yl)pent-1-yn-3-one has several scientific research applications, including:

Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

Industry: Used in the synthesis of materials with specific properties, such as polymers or catalysts.

Mecanismo De Acción

The mechanism of action of 4-(Azetidin-3-yl)pent-1-yn-3-one involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes or receptors, potentially inhibiting or activating their function. The compound’s structure allows it to fit into binding sites on proteins, affecting their activity and leading to various biological effects .

Comparación Con Compuestos Similares

Table 1: Structural Comparison of Azetidinone and Related Compounds

Key Differences and Implications

Physicochemical Properties

- Solubility and Stability: Bulky substituents, as seen in 4-(anthracen-10-yl)-1-cyclohexyl-3-phenoxyazetidin-2-one , reduce solubility in polar solvents. In contrast, the smaller pentynyl group in 4-(Azetidin-3-yl)pent-1-yn-3-one may improve aqueous solubility.

- Electrophilicity : The electron-withdrawing nitro group in 4-(4-Nitrophenyl)but-3-en-2-one increases electrophilicity at the carbonyl, whereas the azetidine’s nitrogen lone pairs could modulate electron density in the target compound.

Methodological Insights from Literature

- Synthesis: Azetidinones are typically synthesized via [2+2] cycloadditions or β-lactam ring modifications . For 4-(Azetidin-3-yl)pent-1-yn-3-one, a plausible route involves coupling an azetidine precursor with a propargyl ketone.

- Computational Analysis : AM1 semi-empirical methods could predict bond lengths, charge distribution, and thermodynamic stability, aiding in rational design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.